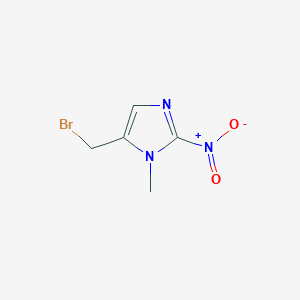

5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole

Description

5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole (CAS 231950-42-8) is a nitroimidazole derivative with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of 220.026 g/mol . The compound features a nitro group at position 2, a bromomethyl substituent at position 5, and a methyl group at position 1 of the imidazole ring. Its primary application lies in medicinal chemistry as an intermediate for synthesizing hypoxia-activated prodrugs, such as NI-SAHA, which is derived from the histone deacetylase inhibitor Vorinostat (SAHA) . The bromomethyl group enables alkylation reactions, making it a versatile building block in drug development.

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

5-(bromomethyl)-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 |

InChI Key |

BQAPMRHAUAEUJV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-nitroimidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Displacement Reactions

When treated with nucleophiles such as cysteamine hydrochloride, both the 4-bromo and 5-bromo derivatives of the compound exhibit nucleophilic displacement of the nitro group rather than the bromine atom. This occurs due to the greater electrophilicity at the C2 position of the imidazole ring caused by the adjacent nitro group . The resulting products from these reactions include:

| Product | Structure |

|---|---|

| Monosubstituted | 2-[(2-aminoethyl)thio]-5-bromo-1-methylimidazole |

| Disubstituted | 2,5-bis[2-(aminoethyl)thio]-1-methylimidazole |

Reduction Reactions

The bromonitroimidazoles can be reduced using zinc in hydrochloric acid (Zn/HCl), yielding 4-bromo-2-amino-1-methylimidazole and 5-bromo-2-amino-1-methylimidazole. These compounds can further undergo protodebromination under reflux conditions, leading to the formation of 2-amino-1-methylimidazole .

Reaction with Strong Nucleophiles

The compound also reacts with strong carbon nucleophiles to produce substitution products at the C5 position. This reactivity is characteristic of halogenated imidazoles, where the presence of electron-withdrawing groups enhances electrophilicity at specific positions on the ring .

-

Mechanisms of Action

The mechanisms through which 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole exerts its biological effects often involve interference with microbial DNA synthesis. Nitroimidazoles are known to generate reactive intermediates that damage DNA upon reduction in anaerobic conditions, leading to cell death. This property makes them valuable in treating infections caused by anaerobic bacteria and protozoa .

The chemical reactions involving 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole highlight its versatility as a compound within medicinal chemistry. Its ability to undergo nucleophilic substitutions and reductions positions it as a significant candidate for further research and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The nitroimidazole scaffold, which includes 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole, has been widely studied for its antimicrobial properties. Compounds in this class have been effective against a range of pathogens, including bacteria and protozoa. The structural modifications of nitroimidazoles have led to the development of drugs that target multi-drug resistant strains of tuberculosis (MDR-TB) and other infections. For instance, the nitroimidazole derivatives have shown promising results in clinical trials for treating MDR-TB, highlighting their therapeutic potential .

Cancer Therapeutics

Recent studies indicate that 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole and its derivatives may possess anti-cancer properties. The compound has been evaluated in the context of hypoxia-targeted therapies, where it can be activated under low oxygen conditions typical of tumor microenvironments. Such compounds are being explored as prodrugs that release active agents selectively in hypoxic tissues, enhancing their efficacy while minimizing systemic toxicity .

Synthetic Methodologies

Synthesis of Functionalized Derivatives

The synthesis of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole can be achieved through various methodologies involving electrophilic substitution reactions or coupling reactions with other functional groups. For example, the bromomethyl group can be introduced via bromination reactions followed by nucleophilic substitutions with different amines or alcohols . This versatility allows researchers to create a library of derivatives that can be screened for biological activity.

| Synthetic Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | N-bromosuccinimide | Reflux | High |

| Nucleophilic Substitution | Alcohols/Amine | Room Temp | Moderate |

Case Studies and Research Findings

Case Study: Development of Antitubercular Agents

Research has demonstrated that derivatives of nitroimidazoles, including 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole, exhibit significant activity against Mycobacterium tuberculosis. A study showcased the synthesis of several analogs and their evaluation in vitro and in vivo against TB models. The findings indicated that certain modifications led to enhanced potency and improved solubility profiles compared to earlier generations of nitroimidazoles .

Case Study: Hypoxia-Activated Prodrugs

Another significant application is in the development of hypoxia-sensitive prodrugs based on the nitroimidazole structure. These compounds are designed to remain inactive until they reach hypoxic tumor environments, where they are activated to release cytotoxic agents. This approach has shown promise in preclinical studies, suggesting that such prodrugs could improve therapeutic outcomes in cancer treatment .

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole depends on its specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of DNA replication, or modification of protein function. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations :

Nitro Group Position: The 2-nitro substitution in the target compound contrasts with 5-nitroimidazoles (e.g., metronidazole derivatives), which are well-known for antimicrobial activity . For instance, 2-nitroimidazoles are preferentially reduced under hypoxic conditions, making them suitable for targeting tumor microenvironments .

Bromine Substitution :

- The bromomethyl group at position 5 provides a reactive site for nucleophilic substitution, unlike simple bromo substituents (e.g., 5-bromo-2-phenyl-benzimidazole ). This reactivity is critical in prodrug design, where the bromomethyl group facilitates covalent linkage to therapeutic agents.

Physicochemical Properties

Table 2: Comparative Physical Data

Biological Activity

5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound by summarizing relevant research findings, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole has a molecular formula of . The presence of the nitro group and the imidazole ring contributes to its biological activity. The compound is classified under nitroimidazoles, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Nitroimidazole derivatives, including 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole, have shown promising antibacterial properties against various pathogens. The mechanism of action typically involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA .

In Vitro Studies

A study highlighted that several nitroimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing varying degrees of effectiveness .

Table 1: Antibacterial Activity of Nitroimidazole Derivatives

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | MIC (µM) against P. aeruginosa |

|---|---|---|---|

| 5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole | 18 ± 6 | 7.1 | 9.4 |

| Metronidazole | 43 ± 16 | 6.5 | 9.4 |

Anticancer Activity

The anticancer potential of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole has also been investigated. Nitroimidazoles are known to exhibit cytotoxic effects on various cancer cell lines through mechanisms that may include DNA damage and apoptosis induction .

Case Studies

One study focused on the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value that indicates significant potency compared to standard chemotherapeutic agents. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) for 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole | Reference Drug IC50 (µM) |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Doxorubicin (15) |

| U251 (glioblastoma) | <15 | Temozolomide (20) |

The biological activity of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole is attributed to several mechanisms:

- DNA Damage : The nitro group undergoes reduction to form reactive species that can cause DNA strand breaks.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

- Antimicrobial Action : Reactive intermediates generated from the compound can disrupt bacterial DNA synthesis.

Q & A

Q. What are the optimal reaction conditions for introducing a bromomethyl group into the imidazole ring?

Q. How do substituents on the imidazole ring affect NMR chemical shifts?

Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting aromatic protons downfield (δ 8.0–8.5 ppm). The bromomethyl group (-CH₂Br) shows characteristic splitting in H NMR (δ 4.5–5.0 ppm, doublet for -CH₂-). C NMR confirms bromine’s electronegative effect, with C-Br signals at ~30 ppm. Compare experimental shifts with computational predictions (DFT/B3LYP) to resolve ambiguities .

Q. What spectroscopic techniques validate the purity of bromomethyl-substituted imidazoles?

- FTIR : Confirm C-Br stretching (590–600 cm⁻¹) and nitro group asymmetry (1550–1348 cm⁻¹).

- HRMS : Match experimental [M+H]⁺ with theoretical m/z (e.g., C₆H₇BrN₃O₂: calc. 231.97, obs. 232.03).

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N .

Advanced Research Questions

Q. How can molecular docking predict the bioactivity of 5-(bromomethyl)-1-methyl-2-nitro-1H-imidazole derivatives?

Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., EGFR kinase domain). Key steps:

- Prepare ligand (optimize geometry with Gaussian09).

- Define binding pockets using crystal structures (PDB: 1M17).

- Score binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition). Validate with in vitro assays (IC₅₀ ≤ 10 µM) .

Example Docking Results :

| Derivative | Binding Affinity (kcal/mol) | H-Bond Interactions |

|---|---|---|

| 5-(Bromomethyl) analog | -9.2 | Tyr-813, Lys-721 |

| Nitro-free analog | -7.1 | Asp-831 |

Q. What crystallographic challenges arise in determining the structure of bromomethyl-nitroimidazoles?

Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate via:

Q. How do conflicting ADMET predictions guide lead optimization?

Contradictions between in silico tools (e.g., SwissADME vs. pkCSM) require experimental validation:

- Ames Test : Resolve mutagenicity flags (e.g., nitro group liabilities).

- Caco-2 Permeability : Compare predicted (QikProp) vs. measured Papp values.

- Hepatotoxicity : Use HepG2 cell viability assays to confirm computational alerts .

Data Contradiction Analysis

Q. How to resolve discrepancies in regioselectivity during bromomethylation?

Conflicting NMR data may arise from unexpected bromination at adjacent positions. Strategies:

Q. Why do computational and experimental logP values differ for nitroimidazoles?

Implicit solvent models (e.g., GB/SA) may underestimate nitro group polarity. Calibrate predictions using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.